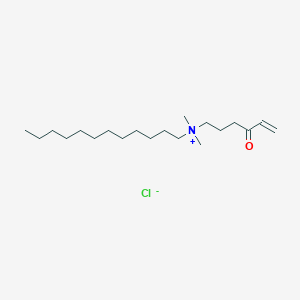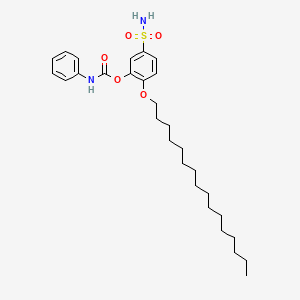![molecular formula C11H31O3PSi3 B15160978 Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate CAS No. 683238-90-6](/img/structure/B15160978.png)
Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate is an organosilicon compound characterized by the presence of trimethylsilyl groups attached to a phosphonate moiety. This compound is notable for its applications in various fields of chemistry due to its unique structural and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate typically involves the reaction of trimethylsilyl chloride with a suitable phosphonate precursor under anhydrous conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction conditions often include the use of an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or other reduced forms.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for silylation, lithium aluminum hydride for reduction, and various oxidizing agents such as hydrogen peroxide for oxidation. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphonic acids, while reduction reactions can produce phosphines or other reduced phosphorus compounds .
科学的研究の応用
Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate has a wide range of applications in scientific research:
作用機序
The mechanism by which Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The trimethylsilyl groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical transformations. The molecular pathways involved in these reactions often include nucleophilic attack on the phosphorus atom, leading to the formation of new bonds and the release of trimethylsilyl groups .
類似化合物との比較
Similar Compounds
Bis(trimethylsilyl)sulfide: This compound shares the trimethylsilyl groups but contains a sulfur atom instead of a phosphonate group.
Bis(trimethylsilyl)acetamide: Another similar compound, which contains an acetamide group instead of a phosphonate.
1,4-Bis(trimethylsilyl)butadiyne: This compound features a butadiyne backbone with trimethylsilyl groups attached.
Uniqueness
Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate is unique due to its phosphonate group, which imparts distinct chemical properties and reactivity compared to other trimethylsilyl-containing compounds. The presence of the phosphonate group allows for a wider range of chemical transformations and applications, particularly in the synthesis of phosphorus-containing molecules .
特性
CAS番号 |
683238-90-6 |
|---|---|
分子式 |
C11H31O3PSi3 |
分子量 |
326.59 g/mol |
IUPAC名 |
trimethyl-[2-trimethylsilylethyl(trimethylsilyloxy)phosphoryl]oxysilane |
InChI |
InChI=1S/C11H31O3PSi3/c1-16(2,3)11-10-15(12,13-17(4,5)6)14-18(7,8)9/h10-11H2,1-9H3 |
InChIキー |
FGQBWLOTAUWYOK-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCP(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


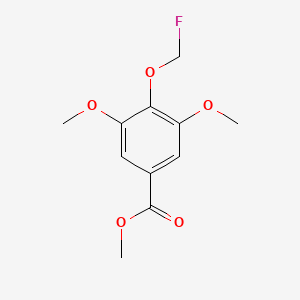
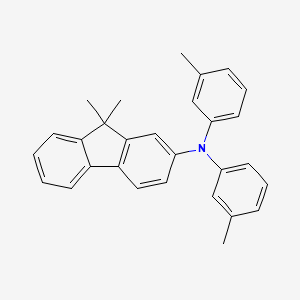
![1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160916.png)
![1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B15160921.png)
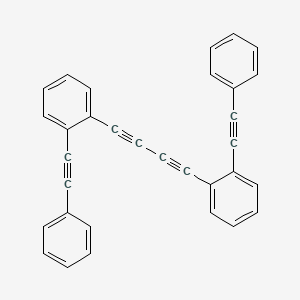

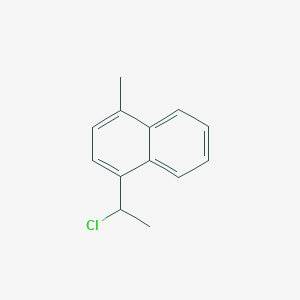
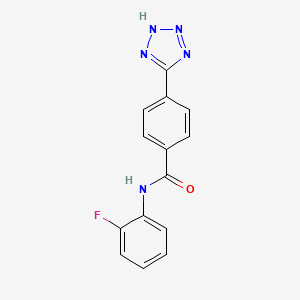


![Benzoic acid, 3-[2-oxo-3-[3-(trifluoromethoxy)phenyl]-1-imidazolidinyl]-](/img/structure/B15160960.png)
![Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane](/img/structure/B15160965.png)
